Terpineol, natural

概要

説明

Terpineol is a naturally occurring unsaturated monocyclic monoterpenoid alcohol. It is found in over 150 plants and spices, including pine trees, lilacs, and citrus fruits . Terpineol is known for its pleasant scent reminiscent of lilacs and lime blossoms, making it a popular ingredient in perfumes, cosmetics, and aromatic scents . There are five common isomers of terpineol: alpha-, beta-, gamma-, delta-, and terpinen-4-ol, with alpha-terpineol and terpinen-4-ol being the most prevalent in nature .

準備方法

Terpineol can be extracted from natural sources or synthesized chemically. The extraction typically involves steam distillation or solvent extraction of essential oils, followed by purification processes . The most abundant source is turpentine oil, which is distilled to produce a mix of terpene alcohols, including terpineol .

Chemically, terpineol can be synthesized through the hydration of alpha-pinene, a terpene compound. This process involves the addition of water to alpha-pinene under acidic conditions, yielding terpineol as a product . Another method involves the biotransformation of monoterpenes such as limonene and alpha- and beta-pinenes using microbial processes .

化学反応の分析

Terpineol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Reduction: Terpineol can be reduced to produce dihydroterpineol using reducing agents like sodium borohydride.

Substitution: Terpineol can undergo substitution reactions to form esters, ethers, and other derivatives.

科学的研究の応用

Antioxidant Properties

α-Terpineol exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have demonstrated its ability to enhance the activity of superoxide dismutase (SOD) while reducing malondialdehyde (MDA) levels in models of oxidative stress, such as Alzheimer's disease (AD) models in rats .

Table 1: Antioxidant Effects of α-Terpineol

| Study | Model | Dosage | Key Findings |

|---|---|---|---|

| Rat AD Model | 100 mg/kg | Increased SOD levels; decreased MDA levels | |

| In vitro | N/A | Potent inhibition of superoxide production |

Anticancer Activity

Research indicates that α-terpineol possesses anticancer properties. It has shown potential in inhibiting the proliferation of various cancer cell lines, including human erythroleukemic cells. The compound's mechanism involves the modulation of cell cycle progression and induction of apoptosis .

Table 2: Anticancer Effects of α-Terpineol

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Erythroleukemic Cells | Induces apoptosis; inhibits proliferation | |

| Breast Cancer Cells | Modulates cell cycle |

Neuroprotective Effects

Recent studies have highlighted α-terpineol's neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. It has been shown to improve memory and reduce amyloid plaque formation, suggesting its potential as a therapeutic agent for cognitive impairments .

Applications in Pharmaceuticals

α-Terpineol is increasingly utilized in the pharmaceutical industry due to its diverse biological activities. Its applications include:

- Anticonvulsant : Demonstrated effectiveness in reducing seizure activity in animal models .

- Anti-inflammatory : Exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

- Antimicrobial : Effective against various bacterial strains, making it a candidate for developing natural antimicrobial agents .

Table 3: Pharmaceutical Applications of α-Terpineol

| Application | Effectiveness | Reference |

|---|---|---|

| Anticonvulsant | Reduces seizure activity | |

| Anti-inflammatory | Inhibits cytokines | |

| Antimicrobial | Effective against bacteria |

Cosmetics and Fragrances

Due to its pleasant scent reminiscent of lilac, α-terpineol is widely used in the cosmetics and fragrance industries. It serves as a key ingredient in perfumes, soaps, and other scented products. Its role as a skin penetration enhancer also adds value to topical formulations .

Food Industry

In the food sector, α-terpineol is employed as a flavoring agent due to its aromatic properties. Its safety profile makes it suitable for use in food products .

Agricultural Applications

α-Terpineol has demonstrated insecticidal properties, making it useful in pest control formulations. Its efficacy against various insect pests highlights its potential as a natural pesticide alternative .

Table 4: Agricultural Applications of α-Terpineol

Case Study 1: Alzheimer's Disease Model

A study investigated the effects of α-terpineol on memory improvement and amyloid plaque reduction in an AD rat model. The results indicated significant improvements in memory retention and biochemical markers associated with oxidative stress .

Case Study 2: Antimicrobial Activity

Research demonstrated that α-terpineol exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

作用機序

The mechanism of action of terpineol involves its interaction with various molecular targets and pathways. For example, terpineol has been shown to disrupt bacterial cell membranes, leading to increased membrane permeability and cell death . It also interacts with membrane proteins and affects cell enzymes, inhibiting DNA synthesis . Additionally, terpineol’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

類似化合物との比較

Terpineol is unique among its isomers due to its widespread occurrence and diverse applications. Similar compounds include:

Terpineol stands out due to its combination of pleasant scent, biological properties, and wide range of applications in various industries.

生物活性

Natural terpineol, primarily known as α-terpineol, is a monoterpene alcohol found in various essential oils. Its biological activities have garnered significant attention due to its potential therapeutic effects across a range of health conditions. This article provides a comprehensive overview of the biological activities associated with α-terpineol, supported by case studies, research findings, and data tables.

1. Antimicrobial Activity

α-Terpineol exhibits notable antimicrobial properties, particularly against Gram-negative and Gram-positive bacteria.

Key Findings:

- A study demonstrated that the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of α-terpineol against Escherichia coli were both 0.78 μL/mL. The compound induced significant morphological changes in bacterial cells, such as cell wall rupture and cytoplasmic condensation, as observed through transmission electron microscopy (TEM) .

- Another study highlighted that α-terpineol can inhibit biofilm formation in Bacillus cereus, suggesting its utility in preventing bacterial colonization .

Table 1: Antimicrobial Efficacy of α-Terpineol

| Bacteria | MIC (μL/mL) | MBC (μL/mL) |

|---|---|---|

| Escherichia coli | 0.78 | 0.78 |

| Bacillus cereus | Not specified | Not specified |

2. Antioxidant Properties

α-Terpineol is recognized for its antioxidant capabilities, which may protect neuronal tissues from oxidative stress.

Research Insights:

- A study investigated the protective effects of α-terpineol on hippocampal neurons following cerebral ischemia in rats. The results indicated that α-terpineol administration significantly improved spatial memory and synaptic plasticity while reducing lipid peroxidation levels .

3. Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of α-terpineol are noteworthy, particularly in pain management.

Case Study:

- In a murine model of hypernociception induced by carrageenan, α-terpineol demonstrated dose-dependent inhibition of pain responses at doses of 25, 50, and 100 mg/kg. It also reduced neutrophil influx in pleurisy models, indicating its potential as an anti-inflammatory agent .

4. Other Biological Activities

Beyond antimicrobial and antioxidant effects, α-terpineol exhibits a variety of additional biological activities:

- Anticancer Activity: Preliminary studies suggest that terpenes like α-terpineol may possess anticancer properties through mechanisms such as induction of apoptosis and inhibition of tumor growth .

- Cardiovascular Benefits: There is evidence to suggest that α-terpineol may help regulate blood pressure and improve cardiovascular health by enhancing nitric oxide synthesis .

5. Conclusion

Natural terpineol is a compound with diverse biological activities that hold promise for therapeutic applications in various fields including antimicrobial treatments, neuroprotection, pain management, and potentially cancer therapy. Ongoing research is necessary to further elucidate its mechanisms of action and to explore its full potential in clinical settings.

特性

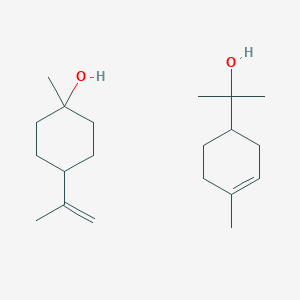

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11;1-8(2)9-4-6-10(3,11)7-5-9/h4,9,11H,5-7H2,1-3H3;9,11H,1,4-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGABGZGUMNDCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O.CC(=C)C1CCC(CC1)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。